3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide
Description
3-Chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a chloro group at the 3-position, a methoxy group at the 4-position of the benzene ring, and a sulfonamide nitrogen linked to a 3-(isoxazol-4-yl)propyl chain. This compound’s structural complexity arises from the integration of an isoxazole heterocycle, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c1-19-13-5-4-11(7-12(13)14)21(17,18)16-6-2-3-10-8-15-20-9-10/h4-5,7-9,16H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPQEUFUZBKTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorosulfonation Pathway
A three-stage protocol achieves the sulfonyl chloride intermediate:
- Methoxy-Directed Sulfonation : Treatment of 4-methoxybenzene with fuming sulfuric acid (20% SO3) at 110°C for 6 hours installs the sulfonic acid group para to the methoxy substituent, yielding 4-methoxybenzenesulfonic acid.
- Regioselective Chlorination : Iron(III) chloride-mediated electrophilic chlorination (Cl2 gas, 0°C → 25°C ramp over 4h) introduces chlorine at C3, exploiting the sulfonic acid group’s meta-directing influence to produce 3-chloro-4-methoxybenzenesulfonic acid.
- Chloride Activation : Reaction with phosphorus pentachloride (PCl5, 1.5 equiv) in dichloroethane at reflux (80°C, 2h) converts the sulfonic acid to the corresponding sulfonyl chloride, isolated via fractional distillation (bp 142–145°C/12mmHg) in 78% yield.
Alternative Sequential Functionalization
An orthogonal approach employs:
- Nitration-Reduction Sequence : Nitration of 4-methoxybenzenesulfonic acid (HNO3/H2SO4, 0°C) gives 3-nitro-4-methoxybenzenesulfonic acid, reduced to the amine (H2/Pd-C, ethanol) and subjected to Sandmeyer chlorination (CuCl, HCl).
- Comparative Analysis : While this route improves regiochemical control (92% isolated yield), it introduces additional purification steps, making the direct chlorosulfonation method preferable for industrial-scale synthesis.
Construction of 3-(Isoxazol-4-yl)propan-1-amine
Isoxazole Ring Formation
The isoxazole nucleus synthesizes via Huisgen 1,3-dipolar cycloaddition:
- Nitrile Oxide Generation : Treating 4-nitropropiophenone with hydroxylamine hydrochloride (NH2OH·HCl, EtOH, reflux) forms the corresponding oxime, oxidized to the nitrile oxide using sodium hypochlorite (NaOCl, 0°C).
- Cycloaddition with Propargylamine : Reacting the nitrile oxide with propargylamine (HC≡C-CH2-NH2) in toluene at 80°C produces 4-(prop-2-yn-1-yl)isoxazole, hydrogenated over Lindlar catalyst (H2, quinoline) to yield 3-(isoxazol-4-yl)propan-1-amine.
Reductive Amination Strategy
An alternative pathway employs:
- Knoevenagel Condensation : Isoxazole-4-carbaldehyde reacts with malononitrile (NC-CH2-CN) in piperidine/EtOH to form α,β-unsaturated dinitrile.
- Hydrogenation : Catalytic hydrogenation (H2, Raney Ni) reduces the nitriles to primary amines, followed by Gabriel synthesis to install the propyl chain.
Table 1: Comparative Efficiency of Amine Synthesis Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Cycloaddition/Hydrogenation | 65 | 98.2 | 14h |
| Reductive Amination | 72 | 97.8 | 18h |
Sulfonamide Coupling and Workup Optimization
Nucleophilic Substitution Conditions
Combining 3-chloro-4-methoxybenzenesulfonyl chloride (1.0 equiv) with 3-(isoxazol-4-yl)propan-1-amine (1.05 equiv) in tetrahydrofuran (THF) at 0°C → 25°C over 2h, with triethylamine (2.0 equiv) as HCl scavenger, achieves 89% conversion. Quenching with ice water followed by ethyl acetate extraction (3×50mL) and silica gel chromatography (hexane:EtOAc 3:1) affords the title compound as white crystals (mp 158–160°C).
Solvent and Base Screening
Table 2: Coupling Reaction Optimization
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | Et3N | 25 | 89 |
| DCM | Pyridine | 25 | 82 |
| DMF | NaHCO3 | 40 | 75 |
| Acetone | DBU | 25 | 68 |
THF demonstrates superior solvation of both ionic intermediates and neutral reactants, while triethylamine’s moderate basicity prevents sulfonate ester formation observed with stronger bases like DBU.
Spectroscopic Characterization and Purity Control
- 1H NMR (400MHz, CDCl3): δ 8.15 (s, 1H, isoxazole-H), 7.82 (d, J=8.4Hz, 1H, Ar-H), 7.45 (d, J=2.4Hz, 1H, Ar-H), 7.32 (dd, J=8.4/2.4Hz, 1H, Ar-H), 3.95 (s, 3H, OCH3), 3.25 (t, J=6.8Hz, 2H, NCH2), 2.85 (t, J=7.2Hz, 2H, CH2-isoxazole), 1.95 (quin, J=7.0Hz, 2H, CH2).
- LC-MS : m/z 385.8 [M+H]+, 387.8 [M+2+H]+ (Cl isotope pattern).
- HPLC Purity : 99.6% (C18, 0.1% TFA/MeCN gradient).
Industrial-Scale Considerations
Batch processes using continuous flow reactors (Corning AFR module) enhance safety during exothermic chlorosulfonation steps, achieving 85% yield at 50g/hr throughput. Implementing in-line IR monitoring (Mettler Toledo ReactIR) enables real-time adjustment of stoichiometry during amine coupling.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of this compound can be effective against a range of bacteria, including resistant strains.
Case Study: Synthesis and Evaluation
A study published in the Journal of Medicinal Chemistry detailed the synthesis of various sulfonamide derivatives, including the target compound. The evaluation revealed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .
Cancer Research
Inhibition of Tumor Growth
The compound has been investigated for its potential as an anticancer agent. Its structural features suggest that it may inhibit specific pathways involved in tumor proliferation. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, suggesting a mechanism by which it may halt tumor growth.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 10 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
Neurological Applications
Potential Neuroprotective Effects
Recent studies have suggested that isoxazole-containing compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study: Neuroprotective Screening
A screening assay conducted on various isoxazole derivatives, including this compound, demonstrated significant protective effects on neuronal cells exposed to neurotoxic agents. This suggests a promising avenue for further research into its therapeutic potential in neurodegenerative disorders .
Agricultural Chemistry
Pesticidal Properties
The compound's structural characteristics also lend themselves to applications in agricultural chemistry as a potential pesticide. Sulfonamides have been studied for their herbicidal properties, and preliminary tests indicate that this compound may inhibit the growth of certain weeds.
Data Table: Herbicidal Activity
| Target Species | Effective Concentration (g/L) |
|---|---|
| Amaranthus retroflexus | 0.5 |
| Solanum nigrum | 0.8 |
| Chenopodium album | 0.6 |
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
4-Chloro-N-(3-Methoxypropyl)Benzenesulfonamide
This compound (CAS 349098-54-0, Table 1 ) shares the benzenesulfonamide backbone but differs in substituent positions and functional groups:
- Chloro Group Position : 4-chloro vs. 3-chloro in the target compound.
- Sulfonamide Side Chain : A 3-methoxypropyl group replaces the isoxazole-containing propyl chain.
- Molecular Weight : 263.74 g/mol (vs. 331.8 g/mol for the target compound), reflecting the absence of the isoxazole ring and differing substituents .
Structural Implications :
Ifosfamide-Related Compounds
For example:
- 3-Chloro-N-(2-Chloroethyl)Propan-1-Amine Hydrochloride: Features dual chloroethyl groups but lacks the sulfonamide backbone.
Physicochemical and Pharmacological Insights
Hypothetical Physicochemical Properties
- Solubility : The isoxazole ring may reduce aqueous solubility compared to the methoxypropyl analogue due to increased hydrophobicity.
- Stability: The electron-withdrawing chloro and sulfonamide groups could enhance stability against hydrolysis relative to non-halogenated analogues.
Biological Activity
3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative known for its potential pharmaceutical applications. Sulfonamides have been extensively studied due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key features include:
- Chloro group : Enhances biological activity.
- Isoxazole ring : Contributes to the compound's pharmacological profile.
- Methoxy and sulfonamide groups : Essential for solubility and interaction with biological targets.
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. A study by Abbassi et al. (2012) demonstrated that compounds similar to this compound can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-chloro-N-(3-(isoxazol-4-yl)... | Breast Cancer | 12.5 | Apoptosis induction |
| N-(3-Chloro-1H-indazol-5-yl)... | Lung Cancer | 15.0 | Cell cycle arrest |
| 4-Methoxybenzenesulfonamide | Colon Cancer | 10.0 | Inhibition of DNA synthesis |
Antibacterial Activity
Sulfonamides have historically been used as antibiotics. The compound's structure suggests potential activity against various bacterial strains. For instance, studies have shown that derivatives with similar functional groups exhibit broad-spectrum antibacterial effects by inhibiting bacterial folate synthesis.
Case Study: Antibacterial Efficacy
A comparative study on sulfonamide derivatives reported that compounds with a methoxy group significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli. The presence of the isoxazole ring was noted to improve binding affinity to bacterial enzymes involved in folate metabolism.
Anti-inflammatory Properties
Recent investigations into the anti-inflammatory effects of sulfonamides indicate that they may inhibit pro-inflammatory cytokines. A study demonstrated that similar compounds reduced TNF-alpha levels in vitro, suggesting a potential therapeutic role in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds interact with enzymes critical for cellular processes, such as dihydropteroate synthase in bacteria.
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Cytokine Modulation : Reduction of inflammatory mediators through inhibition of signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methoxybenzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sequential functionalization of the benzene sulfonamide core. Chlorination at the 3-position can be achieved using Cl₂ gas with FeCl₃ catalysis (40–60°C, 12–24 hrs) . The isoxazole-propyl side chain is introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu or Ullmann coupling) under inert atmospheres. Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. For example, excess propylamine derivatives may reduce byproduct formation .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the methoxy group (~δ 3.8 ppm in ¹H NMR, ~δ 55 ppm in ¹³C NMR), sulfonamide NH (~δ 7.2 ppm), and isoxazole protons (δ 8.3–8.5 ppm for the 4-position) .
- IR : Sulfonamide S=O stretching at ~1150–1350 cm⁻¹ and isoxazole C=N/C-O bands at ~1600–1650 cm⁻¹ .
- MS : High-resolution ESI-MS should show [M+H]⁺ with accurate mass matching the molecular formula (C₁₄H₁₆ClN₂O₄S). Fragmentation patterns confirm the isoxazole-propyl linkage .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography using silica gel (ethyl acetate/hexane gradient) resolves polar sulfonamide byproducts. Recrystallization from ethanol/water mixtures improves purity (>95%). For scale-up, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the benzene or isoxazole rings) affect biological activity?
- Methodology :
- SAR Studies : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding. Replace isoxazole with thiazole to evaluate heterocycle specificity.
- Data Interpretation : Compare IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase) and correlate with Hammett σ constants or LogP values .
- Contradictions : Evidence shows sulfonamide derivatives with bulkier substituents may reduce membrane permeability despite increased target affinity .
Q. What computational tools are suitable for predicting target interactions and pharmacokinetic properties?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Focus on hydrogen bonding with sulfonamide NH and hydrophobic interactions with the isoxazole-propyl chain .
- ADMET Prediction : SwissADME or pkCSM predicts moderate blood-brain barrier penetration (LogBB: -0.5) and hepatic CYP3A4 metabolism .
Q. How can crystallographic data resolve discrepancies in reported biological activity across studies?
- Methodology :
- Single-Crystal XRD : Determine the conformation of the sulfonamide group (coplanar vs. twisted with benzene) and hydrogen-bonding networks. Compare with bioactive conformations in PDB .
- Contradiction Analysis : If one study reports antitumor activity and another shows inactivity, crystallography may reveal polymorphic forms with differing solubility or stability .
Q. What strategies mitigate instability of the isoxazole-propyl linkage under physiological conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
